molecular formula C27H22FN3O2S B2390793 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 895646-72-7

2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Katalognummer: B2390793
CAS-Nummer: 895646-72-7
Molekulargewicht: 471.55
InChI-Schlüssel: DDOCJDADWHELET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a synthetic small molecule belonging to a class of compounds featuring the chromeno[2,3-d]pyrimidine scaffold, which is of significant interest in medicinal chemistry and drug discovery research . The core structure is a fused heterocyclic system, and this specific analog incorporates key pharmacophoric elements, including a 4-fluorophenyl ring at the 2-position and an o -tolylacetamide group (a derivative of o-Acetotoluidide) linked via a thioether bridge . These structural features are commonly associated with potent biological activity. This compound is primarily valued for its potential as a kinase inhibitor in oncological research. Chromeno[2,3-d]pyrimidine derivatives are frequently investigated for their ability to modulate various kinase signaling pathways that are critical in cell proliferation and survival . Researchers utilize this compound in in vitro assays to study its effects on cancer cell lines, its mechanism of action, and its structure-activity relationships (SAR) to guide the development of novel therapeutic agents . The presence of the fluorine atom often enhances metabolic stability and binding affinity, while the acetamide moiety can contribute to specific interactions with biological targets. For Research Use Only. This product is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for human, veterinary, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-16-7-12-23-19(13-16)14-21-26(33-23)30-25(18-8-10-20(28)11-9-18)31-27(21)34-15-24(32)29-22-6-4-3-5-17(22)2/h3-13H,14-15H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOCJDADWHELET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the formation of the thioacetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide exhibits several biological activities:

  • Anticonvulsant Activity : Preliminary studies have shown that this compound may possess anticonvulsant properties, potentially through modulation of neurotransmitter systems or ion channels involved in seizure activity.
  • Anticancer Potential : The unique structure may allow for interactions with specific molecular targets in cancer cells, leading to apoptosis or inhibition of cell proliferation.
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, indicating its potential as a lead compound in drug development.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:

  • Anticonvulsant Screening : A study screened various derivatives for anticonvulsant activity using established animal models (e.g., maximal electroshock and pentylenetetrazole models). Compounds exhibiting significant activity were further characterized for their safety profiles compared to existing antiepileptic drugs .
  • Anticancer Studies : Research has focused on the cytotoxic effects of similar chromeno-pyrimidine derivatives on cancer cell lines, assessing their potential as chemotherapeutic agents .
  • Antimicrobial Testing : Several derivatives were tested against common bacterial strains, showing promising results that warrant further investigation into their mechanisms and efficacy .

Wirkmechanismus

The mechanism by which 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations and Substituent Effects

Compound Name Core Structure R1 (Position 2) R2 (Position 7/9) Acetamide Substituent Key Properties/Activities
Target Compound Chromeno[2,3-d]pyrimidine 4-fluorophenyl 7-methyl o-tolyl N/A (Theoretical analysis)
2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide Chromeno[2,3-d]pyrimidine 4-chlorophenyl 9-methyl 4-fluorophenyl Higher lipophilicity (Cl vs. F)
2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide Benzo[4,5]thieno[2,3-d]pyrimidine - 7-methyl m-tolyl SmCD1 inhibition (IC50 = 102.5 µM)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide Dihydropyrimidine - - 4-chlorophenyl mp >282°C; NMR δ 10.22 (NHCO)

Key Observations :

  • Substituent Position : A 9-methyl group () versus 7-methyl (target compound) may influence steric interactions in biological targets.
  • Electron Effects : The 4-fluorophenyl group (target compound) offers moderate electron withdrawal compared to 4-chlorophenyl (), which could modulate electronic interactions in receptor binding.

Key Observations :

  • Yields for thioacetamide derivatives range from 61% to 76%, suggesting moderate efficiency for such couplings .
  • The target compound’s synthesis likely involves similar nucleophilic substitution or condensation steps, though specific data are unavailable.

Physicochemical and Spectroscopic Properties

Table 3: Melting Points and Spectroscopic Data

Compound Melting Point (°C) $ ^1H $-NMR (δ, ppm) Reference
Target Compound N/A N/A -
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide >282 10.22 (s, NHCO), 7.56 (d, J=8 Hz, Ar-H)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 224–226 10.08 (s, NHCO), 7.75–7.55 (m, Ar-H)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) correlate with higher melting points (>282°C) compared to phenoxy derivatives (224–226°C) .
  • The target compound’s o-tolyl group may lower its melting point relative to para-substituted analogs due to reduced symmetry.

Key Observations :

  • The benzo[4,5]thieno analog () shows moderate protease inhibition, suggesting the chromeno core in the target compound may exhibit similar or enhanced activity if tested.
  • Substituent choice (e.g., m-tolyl vs. o-tolyl) could fine-tune selectivity for biological targets .

Biologische Aktivität

The compound 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a fluorophenyl group , a chromeno-pyrimidine core , and a sulfanyl-acetamide linkage , suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H19F2N3O2SC_{26}H_{19}F_2N_3O_2S with a molecular weight of approximately 475.5 g/mol. The structure includes several functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC26H19F2N3O2SC_{26}H_{19}F_2N_3O_2S
Molecular Weight475.5 g/mol
CAS Number895646-76-1

Research indicates that compounds similar to This compound may interact with specific molecular targets within biological systems. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and DNA replication.

Additionally, the presence of the sulfanyl group may enhance the compound's reactivity and interactions with various biological molecules, potentially leading to significant pharmacological effects.

Anticancer Properties

Studies have shown that related chromeno-pyrimidine derivatives exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival. The interaction with cellular pathways regulating apoptosis may lead to selective killing of cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research into similar heterocyclic compounds has indicated their potential to inhibit bacterial growth and fungal infections, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes. For instance, preliminary data indicate that it could inhibit α-glucosidase, which is essential for carbohydrate metabolism. This inhibition could have implications for diabetes management by slowing glucose absorption in the intestines .

Case Studies and Research Findings

  • Anticancer Activity : A study reported that derivatives of chromeno-pyrimidine compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potency in the low micromolar range .
  • Antimicrobial Studies : Another investigation highlighted the antifungal activity of structurally related compounds, showing effective inhibition against several pathogenic fungi at micromolar concentrations .
  • Enzyme Inhibition : A comparative analysis revealed that certain derivatives exhibited enhanced α-glucosidase inhibition compared to established drugs like acarbose, suggesting a potential therapeutic application in managing postprandial hyperglycemia .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the chromeno-pyrimidine core with thioacetamide derivatives. Key steps include:

  • Catalytic cross-coupling : Palladium or copper catalysts are used for aryl-aryl bond formation, as noted in analogous chromeno-pyrimidine syntheses .
  • Thiolation : Controlled pH and temperature (e.g., 60–80°C in DMF) are critical for introducing the thioether linkage .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate the product .
    • Data Table :
StepReagents/ConditionsYield RangePurity After Purification
CouplingPd(OAc)₂, DMF, 80°C45–60%≥90% (HPLC)
ThiolationNaSH, THF, 60°C70–85%≥85%

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 4-fluorophenyl at δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirm thioamide C=S stretch (~1250 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight matches theoretical values (e.g., [M+H]⁺ at m/z 500.12) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields in thioether formation?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with DMSO to enhance solubility of sulfur nucleophiles, improving reaction efficiency .
  • Catalyst Screening : Test alternative catalysts (e.g., CuI instead of Pd) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours while maintaining >80% yield .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR Studies : Compare analogs with modified substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to identify critical pharmacophores .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinase ATP-binding pockets) .
    • Data Table :
Analog SubstituentTarget Activity (IC₅₀, μM)Structural Feature Impact
4-Fluorophenyl0.45 (EGFR)Enhanced π-Stacking
3-Chlorophenyl1.20 (EGFR)Steric Hindrance

Q. How can computational modeling predict off-target interactions for this compound?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets of thieno-pyrimidine derivatives to predict ADMET properties .
  • Molecular Dynamics Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

Q. What methodologies address poor solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water mixtures to enhance solubility for IV administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Q. How should researchers handle reactive intermediates during synthesis?

  • Methodological Answer :

  • In Situ Quenching : Add aqueous NaHCO₃ immediately after thiolation to prevent disulfide formation .
  • Low-Temperature Workup : Maintain reactions below 0°C for acid-sensitive intermediates .

Key Notes for Experimental Design

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
  • Safety Protocols : Use fume hoods for reactions involving volatile sulfur reagents (e.g., NaSH) and wear nitrile gloves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.